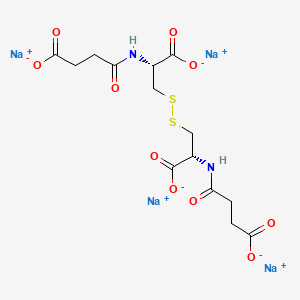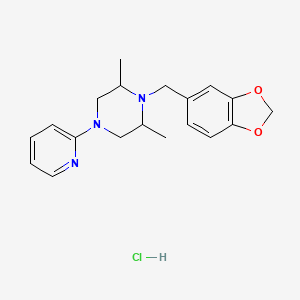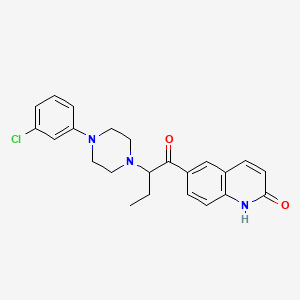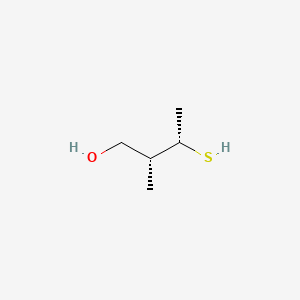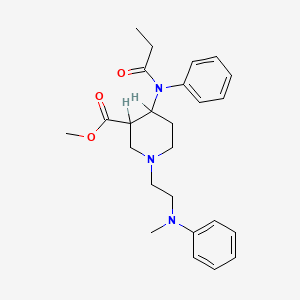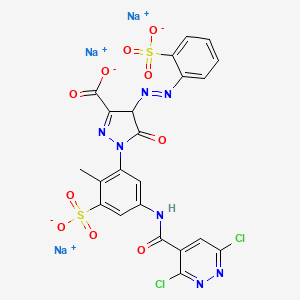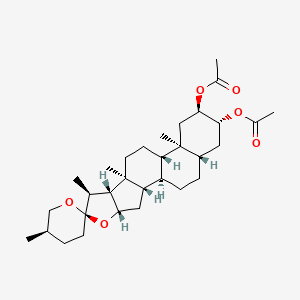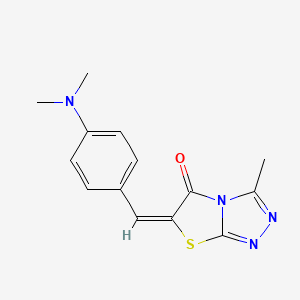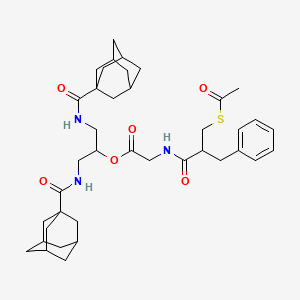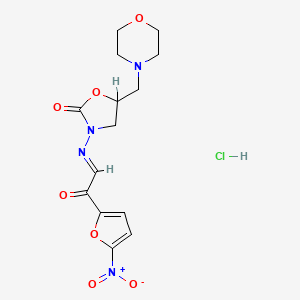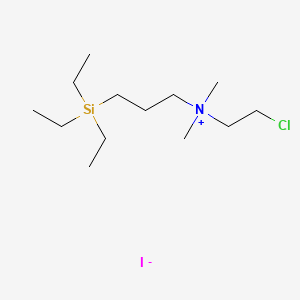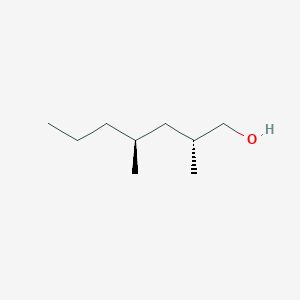
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide typically involves a multi-step process starting from isatin or its derivatives. The key steps include:
Condensation Reaction: The initial step involves the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature.
Chlorination: The resulting product undergoes chlorination to introduce the chloro group at the 2-position of the indoloquinoxaline ring.
Hydrazide Formation: The final step involves the reaction of the chlorinated product with (4-methoxyphenyl)methylenehydrazine to form the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazide moiety.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Cyclization Reactions: Catalysts such as acids or bases are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the hydrazide moiety .
Applications De Recherche Scientifique
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used to study DNA intercalation and its effects on DNA stability and replication.
Pharmacological Research: The compound is investigated for its potential as a multi-drug resistance modulator, particularly in cancer therapy.
Mécanisme D'action
The primary mechanism of action of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide involves DNA intercalation. The compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This intercalation leads to the stabilization of the DNA duplex and inhibits the activity of enzymes such as topoisomerase II, which are essential for DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with high DNA binding affinity and anticancer activity.
B-220 and 9-OH-B-220: Indoloquinoxaline derivatives with significant multi-drug resistance modulating activity.
Uniqueness
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((4-methoxyphenyl)methylene)hydrazide is unique due to its specific substitution pattern and the presence of the hydrazide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research in medicinal chemistry .
Propriétés
Numéro CAS |
109322-01-2 |
|---|---|
Formule moléculaire |
C24H18ClN5O2 |
Poids moléculaire |
443.9 g/mol |
Nom IUPAC |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-32-17-9-6-15(7-10-17)13-26-29-22(31)14-30-21-5-3-2-4-18(21)23-24(30)28-19-11-8-16(25)12-20(19)27-23/h2-13H,14H2,1H3,(H,29,31)/b26-13+ |
Clé InChI |
IPBAEWCTTHJAHI-LGJNPRDNSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


